molecular formula C17H21N3O2S2 B13594246 N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13594246
M. Wt: 363.5 g/mol
InChI Key: WWOQANCRRLWAER-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a dimethylphenoxyethyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with 2-chloroethyl sulfide to form 2-(3,5-dimethylphenoxy)ethyl sulfide. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole derivative. Finally, the cyclopropyl group is introduced through a reaction with cyclopropylamine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-cyclopropyl-N-(5-{[2-(4-sulfamoylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific structural features, such as the presence of the dimethylphenoxyethyl sulfanyl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclopropyl-N-[5-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H21N3O2S2/c1-11-8-12(2)10-15(9-11)22-6-7-23-17-19-18-16(24-17)20(13(3)21)14-4-5-14/h8-10,14H,4-7H2,1-3H3

InChI Key

WWOQANCRRLWAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NN=C(S2)N(C3CC3)C(=O)C)C

Origin of Product

United States

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